molecular formula C12H23Cl3O2Si B3136649 Methyl 11-(trichlorosilyl)undecanoate CAS No. 4211-29-4

Methyl 11-(trichlorosilyl)undecanoate

Cat. No.: B3136649
CAS No.: 4211-29-4
M. Wt: 333.7 g/mol
InChI Key: GABHMIZOYNTSKE-UHFFFAOYSA-N
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Description

Methyl 11-(trichlorosilyl)undecanoate is an organosilicon compound with the molecular formula C12H23Cl3O2Si. It is characterized by the presence of a trichlorosilyl group attached to an undecanoate ester. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of surface modification and coupling agents .

Safety and Hazards

The safety data sheet for a similar compound, “10-(CARBOMETHOXY)DECYLTRICHLOROSILANE”, indicates that it causes severe skin burns and eye damage . It’s reasonable to assume that “Methyl 11-(trichlorosilyl)undecanoate” may have similar hazards, but specific safety data for this compound is not available in the retrieved sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(trichlorosilyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(trichlorosilyl)undecanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 10-(trichlorosilyl)decanoate
  • Methyl 12-(trichlorosilyl)dodecanoate
  • Methyl 11-(dichlorosilyl)undecanoate

Uniqueness

Methyl 11-(trichlorosilyl)undecanoate is unique due to its specific chain length and the presence of the trichlorosilyl group, which provides high reactivity and versatility in various chemical applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions makes it a valuable compound in surface modification and bioconjugation .

Properties

IUPAC Name

methyl 11-trichlorosilylundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABHMIZOYNTSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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